Functional Group Divergence: N-Acetoxy Ester versus N-Acetic Acid in Aldose Reductase Inhibitor Scaffolds
The target compound features an N-acetoxy ester moiety, whereas its closest structural relative Alrestatin (1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid, CAS 51411-04-2) contains an N-acetic acid group . This functional group divergence represents a chemically meaningful difference with procurement implications: the acetate ester renders the compound significantly more lipophilic (estimated XLogP3-AA of 2.4 for the parent acetate scaffold versus approximately 0.5-1.0 for the carboxylic acid derivative) and eliminates the pH-dependent ionization characteristic of the free acid [1]. The acetate group also enables distinct synthetic utility as an electrophilic N-acyloxy transfer reagent or masked hydroxylamine precursor that the free acid cannot provide [2].
| Evidence Dimension | Functional group at imide nitrogen |
|---|---|
| Target Compound Data | N-OCOCH₃ (acetoxy ester) |
| Comparator Or Baseline | Alrestatin: N-CH₂COOH (acetic acid) |
| Quantified Difference | Qualitative difference in reactivity: ester vs. carboxylic acid |
| Conditions | Structural comparison based on established IUPAC nomenclature and chemical structure |
Why This Matters
This functional group difference dictates the compound's synthetic utility as an N-acetoxy building block and determines its lipophilicity-driven extraction and purification behavior during research workflows.
- [1] PubChem. Computed Properties: XLogP3-AA for 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate (CID 5155280). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 304928: (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate. National Center for Biotechnology Information. Accessed 2026. View Source
